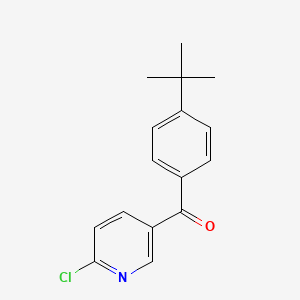
5-(4-叔丁基苯甲酰基)-2-氯吡啶
描述
5-(4-tert-Butylbenzoyl)-2-chloropyridine is a useful research compound. Its molecular formula is C16H16ClNO and its molecular weight is 273.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-tert-Butylbenzoyl)-2-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-Butylbenzoyl)-2-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
用于 OLED 的双极性体系的合成
5-(4-叔丁基苯甲酰基)-2-氯吡啶:用于合成9,9'-螺双芴桥联双极性体系。这些体系在有机发光二极管 (OLED) 的开发中具有重要意义,因为它们能够传输电子和空穴。 该化合物的稳定性和电子性质使其成为创建发光效率高、亮度高的材料的理想候选者 .
1,3,4-恶二唑共轭寡芳烃的创建
该化合物在形成1,3,4-恶二唑共轭寡芳烃结构中起着至关重要的作用。这些结构因其电子受体性质而重要,常用于光伏电池和发光材料。 该化合物中的氯吡啶部分为进一步功能化提供了反应位点 .
三芳胺部分的合成
5-(4-叔丁基苯甲酰基)-2-氯吡啶:在合成三芳胺部分中起着重要作用。三芳胺以其在电子器件中的应用而闻名,因为它们表现出优异的空穴传输性能。 这使得它们在电子墨水、晶体管和太阳能电池的生产中具有价值 .
液晶的开发
5-(4-叔丁基苯甲酰基)-2-氯吡啶的结构特征使其成为开发液晶的潜在候选者。这些材料对于显示技术至关重要,例如用于LCD 屏幕的显示技术。 该化合物形成稳定中间相的能力可用于创建具有高热稳定性和精确电光特性的显示器 .
药物研究
在药物研究中,5-(4-叔丁基苯甲酰基)-2-氯吡啶可用于合成具有潜在药理活性的新型化合物。 其化学结构允许引入各种取代基,这可能导致发现具有不同生物活性的新候选药物 .
农药合成
该化合物的反应性使其适用于农药的合成。 它可用于创建具有特定作用机制的新型杀虫剂或除草剂,从而有助于更有效和更有针对性的作物保护策略 .
材料科学应用
5-(4-叔丁基苯甲酰基)-2-氯吡啶:可应用于材料科学以设计高性能聚合物和涂层。 其坚固的结构可以增强材料的耐热性和耐化学性,使其适合在极端条件下使用 .
催化
最后,该化合物可能在催化中找到应用。 其独特的结构可用于设计促进或加速化学反应的新型催化剂,这在各种工业过程中至关重要 .
属性
IUPAC Name |
(4-tert-butylphenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-16(2,3)13-7-4-11(5-8-13)15(19)12-6-9-14(17)18-10-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGOUOUUXVZUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186056 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-36-3 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)




![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)



